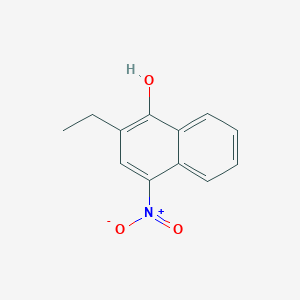

2-Ethyl-4-nitronaphthalen-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-ethyl-4-nitronaphthalen-1-ol |

InChI |

InChI=1S/C12H11NO3/c1-2-8-7-11(13(15)16)9-5-3-4-6-10(9)12(8)14/h3-7,14H,2H2,1H3 |

InChI Key |

ZBRVEAUOQDWNEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Ethyl 4 Nitronaphthalen 1 Ol

Direct Synthetic Routes to 2-Ethyl-4-nitronaphthalen-1-ol

Direct synthetic routes to this compound involve the introduction of either the nitro group or the ethyl group in the final synthetic step onto a suitably substituted naphthalene (B1677914) precursor. These methods are often the most atom-economical but can present significant challenges in terms of regioselectivity and substrate reactivity.

Nitration of Ethylnaphthalen-1-ol Precursors

The most straightforward conceptual approach to synthesizing this compound is the direct nitration of a 2-ethylnaphthalen-1-ol (B11913037) precursor. This electrophilic aromatic substitution reaction is governed by the directing effects of the pre-existing hydroxyl and ethyl substituents on the naphthalene ring. The hydroxyl group is a strongly activating ortho-, para-director, while the ethyl group is a less powerful activating ortho-, para-director.

In this scenario, the hydroxyl group at the C1 position strongly directs incoming electrophiles to the C2 (ortho) and C4 (para) positions. Since the C2 position is already occupied by the ethyl group, the nitration is anticipated to occur predominantly at the C4 position. The ethyl group at C2 further reinforces this outcome by directing to its ortho positions (C1 and C3) and para position (C6), with the C4 position not being electronically favored by the ethyl group itself. However, the powerful directing effect of the hydroxyl group is expected to dominate.

The synthesis of the requisite precursor, 2-ethylnaphthalen-1-ol, can be accomplished through various established methods, such as the electrophilic cyclization of specific alkynes. The nitration is typically carried out using a mixture of nitric acid and a stronger acid, such as sulfuric or acetic acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Table 1: Hypothetical Reaction Conditions for the Nitration of 2-Ethylnaphthalen-1-ol

| Nitrating Agent | Solvent | Temperature (°C) | Expected Major Product | Potential Byproducts |

| HNO₃ / H₂SO₄ | - | 0-10 | This compound | Dinitro derivatives, oxidized products |

| HNO₃ | Acetic Acid | 20-30 | This compound | Isomeric nitronaphthols |

| KNO₃ / H₂SO₄ | - | 0-10 | This compound | Lower yield of byproducts |

The use of zeolite catalysts has been shown to enhance the regioselectivity in the nitration of other naphthalene derivatives, potentially offering a method to improve the yield of the desired para-nitro isomer and minimize the formation of other byproducts. google.comrsc.orgmdpi.com

Introduction of Ethyl Group onto Nitronaphthol Scaffolds

An alternative direct approach involves the introduction of an ethyl group onto a 4-nitronaphthalen-1-ol scaffold. The most common method for such an alkylation is the Friedel-Crafts reaction. wikipedia.orglibretexts.org This reaction, however, faces significant hurdles in this specific synthesis.

The nitro group is a powerful deactivating group, which substantially reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack by the incoming ethyl carbocation. chemistrysteps.comlibretexts.org Furthermore, the hydroxyl group, with its lone pair of electrons, can coordinate with the Lewis acid catalyst (e.g., AlCl₃) that is essential for the Friedel-Crafts reaction. This coordination forms a complex that further deactivates the ring, effectively hindering the reaction. libretexts.org

Due to these limitations, direct Friedel-Crafts alkylation of 4-nitronaphthalen-1-ol is generally not a viable synthetic route. A potential workaround could be the Friedel-Crafts acylation followed by reduction. In this modified approach, an acetyl group is introduced via an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst. The resulting ketone can then be reduced to an ethyl group using methods like the Clemmensen or Wolff-Kishner reduction. Acylation is less prone to carbocation rearrangements and can sometimes proceed on moderately deactivated rings where alkylation fails. Nevertheless, the strong deactivating nature of the nitro group still presents a formidable challenge. masterorganicchemistry.com

Table 2: Challenges in the Friedel-Crafts Ethylation of 4-Nitronaphthalen-1-ol

| Reaction Type | Reagents | Major Challenges |

| Alkylation | Ethyl chloride, AlCl₃ | Strong deactivation by the nitro group; Catalyst complexation with the hydroxyl group. chemistrysteps.comlibretexts.org |

| Acylation followed by Reduction | 1. Acetyl chloride, AlCl₃2. Zn(Hg), HCl or H₂NNH₂, KOH | Strong deactivation by the nitro group, though potentially more feasible than direct alkylation. |

Indirect and Multi-Step Syntheses of Substituted Nitronaphthols

Given the challenges associated with direct synthetic routes, indirect and multi-step strategies often provide more reliable pathways to this compound. These methods involve the sequential introduction of functional groups and may include the use of protecting groups or the transformation of one functional group into another.

Alkylation Approaches on Nitronaphthol Derivatives

To circumvent the issues of catalyst complexation in Friedel-Crafts reactions, the hydroxyl group of 4-nitronaphthalen-1-ol can be protected prior to the alkylation step. For instance, the hydroxyl group can be converted to an ether (e.g., a methoxy (B1213986) or ethoxy group). This protected derivative would then be subjected to Friedel-Crafts alkylation or acylation/reduction. The deactivating effect of the nitro group would still be present, but the interference from the hydroxyl group would be eliminated. Following the successful introduction of the ethyl group, the protecting group would be removed to yield the final product. This multi-step approach adds complexity to the synthesis but can overcome the limitations of the direct method.

Oxidation of Nitroso Precursors to Nitro Compounds

A more promising indirect route involves the nitrosation of 2-ethylnaphthalen-1-ol, followed by the oxidation of the resulting nitroso compound. The hydroxyl group at C1 strongly activates the para position (C4) for electrophilic substitution. Nitrosation can be achieved under mild conditions using reagents such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). This reaction would yield 2-ethyl-4-nitrosonaphthalen-1-ol with high regioselectivity.

Electrophilic Aromatic Substitution Strategies in Naphthalene Systems

A comprehensive synthetic strategy for substituted naphthalenes must consider the intricate interplay of the directing effects of various substituents. The order in which functional groups are introduced is critical for achieving the desired regiochemistry. For the synthesis of this compound, a plausible multi-step pathway could start from 2-ethylnaphthalene (B165323).

Sulfonation of 2-ethylnaphthalene: This would likely place the sulfonic acid group at the C6 or C8 position.

Nitration: The introduction of a nitro group would be directed by the ethyl and sulfonic acid groups.

Reduction of the nitro group: Conversion of the nitro group to an amino group.

Diazotization and hydrolysis: The amino group can be converted to a hydroxyl group via a diazonium salt.

Introduction of the final nitro group: The position of this nitration would be directed by the existing ethyl and hydroxyl groups.

This hypothetical and complex pathway illustrates the strategic thinking required for the synthesis of highly substituted naphthalenes, where each step must be carefully planned to ensure the correct placement of functional groups. The study of nitration on substituted naphthalenes, such as methylnaphthalenes, provides valuable insights into the expected regiochemical outcomes in such systems. uq.edu.au

Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto aromatic rings. researchgate.net For the synthesis of a precursor to this compound, such as a 2-ethylnaphthalene derivative, a palladium-catalyzed approach could be employed. For instance, a suitably protected bromonaphthol could undergo a Suzuki or Negishi coupling with an ethylating agent.

The direct ring construction of amides with alkynes catalyzed by palladium acetate (B1210297) also offers a pathway to highly substituted naphthalenes. nih.gov This method allows for the chemo- and regioselective preparation of various naphthalene derivatives under mild conditions. nih.gov While not a direct route to the target compound, it highlights the versatility of palladium catalysis in building the naphthalene core itself, which can then be further functionalized.

A hypothetical palladium-catalyzed Suzuki coupling for the synthesis of a 2-ethylnaphthalene precursor is presented in Table 1.

Table 1: Illustrative Conditions for a Palladium-Catalyzed Suzuki Coupling This table is a representative example based on general literature procedures and not a direct experimental result for the synthesis of this compound.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromo-1-(methoxymethoxy)naphthalene | Ethylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Predicted high |

Dearomatization-Based Synthetic Pathways for Nitronaphthalenes

Dearomatization strategies offer a powerful method for the synthesis of complex three-dimensional molecules from flat aromatic precursors. rsc.orgnih.gov In the context of synthesizing substituted nitronaphthalenes, a dearomative approach could be employed to introduce functional groups in a stereocontrolled manner, followed by a re-aromatization step.

Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene derivatives has been developed, allowing for the introduction of various nucleophiles. This process proceeds via a Heck-type insertion to form π-allylpalladium intermediates that are then captured by nucleophiles. Such a strategy could potentially be adapted to install precursors to the ethyl and nitro groups on the naphthalene core.

Another approach involves the dearomative [4+2] cycloaddition of naphthalenes with various dienophiles, which can be followed by functional group manipulation of the resulting bicyclic adduct. While this methodology is often used to create complex polycyclic systems, a carefully designed sequence could lead to a functionalized naphthalene upon rearomatization.

Nitrogen-to-Carbon Transmutation Strategies for Naphthalene Derivatives

Skeletal editing of heteroarenes has emerged as a novel strategy for the synthesis of substituted aromatic compounds. One such transformation is the nitrogen-to-carbon transmutation, which allows for the conversion of nitrogen-containing heterocycles into their corresponding all-carbon aromatic systems. nih.govnih.gov

A convenient protocol for the nitrogen-to-carbon single-atom transmutation in isoquinolines provides access to a wide range of substituted naphthalene derivatives. nih.govnih.gov This reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.govnih.gov The key to this transformation is the formation of a triene intermediate through ring opening, which then undergoes a 6π-electrocyclization and elimination to afford the naphthalene product. nih.govnih.gov This strategy could be envisioned for the synthesis of a 2-ethylnaphthalene precursor by starting with an appropriately substituted isoquinoline.

Table 2: Hypothetical Nitrogen-to-Carbon Transmutation for a Naphthalene Precursor This table is a representative example based on general literature procedures and not a direct experimental result for the synthesis of this compound.

| Entry | Isoquinoline Substrate | Ylide | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| 1 | 3-Ethyl-1-methoxyisoquinoline | CH₃PPh₃Br | n-BuLi | THF | 60 | 2-Ethyl-8-methoxynaphthalene |

Modular Synthetic Approaches for Nitronaphthol Libraries

Modular synthetic strategies are highly valuable for the generation of libraries of related compounds for applications such as drug discovery and materials science. nih.govchemrxiv.orgnih.gov A modular approach to a library of nitronaphthols, including this compound, would likely involve a late-stage diversification strategy.

One could envision a synthetic route starting from a common, functionalized naphthalene precursor that can be readily modified in the final steps. For example, a 2-ethylnaphthalen-1-ol intermediate could be subjected to various nitrating conditions to explore the regioselectivity of the nitration. Alternatively, a pre-functionalized naphthalene with orthogonal protecting groups could allow for the sequential introduction of the ethyl and nitro groups. The synthesis of multisubstituted naphthalenes from 4-hydroxy-2-pyrones through a [4+2] cycloaddition with o-silylaryl triflates represents a flexible method for accessing a variety of substitution patterns. rsc.orgrsc.org

Optimization of Reaction Conditions and Selectivity in Nitronaphthol Synthesis

The regioselective nitration of substituted naphthalenes is a critical step in the synthesis of compounds like this compound. The directing effects of the existing substituents (the ethyl and hydroxyl groups) will influence the position of the incoming nitro group. The hydroxyl group is a strong activating ortho-, para-director, while the ethyl group is a weaker activating ortho-, para-director. Therefore, nitration of 2-ethylnaphthalen-1-ol would be expected to occur at the 4-position.

The choice of nitrating agent and reaction conditions can significantly impact the selectivity and yield of the nitration reaction. Classical methods often employ a mixture of nitric and sulfuric acids, which can lead to a mixture of isomers and dinitrated products. mdpi.com The use of milder nitrating agents and optimized conditions can improve the regioselectivity.

Computational studies have been used to understand the mechanism and regioselectivity of the nitration of substituted naphthalenes, which can aid in the selection of appropriate reaction conditions. researchgate.net For instance, the nitration of 1-isopropyl-4,7-dimethylnaphthalene showed high regioselectivity, which was in agreement with computational predictions. researchgate.net

Table 3: Representative Nitrating Agents and Conditions for Naphthalene Derivatives This table is a representative example based on general literature procedures and not a direct experimental result for the synthesis of this compound.

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Key Feature |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | Dichloroethane | 0 to rt | Standard, strong acid conditions |

| 2 | HNO₃/Zeolite | Dichloroethane | -15 | Improved selectivity for mononitration mdpi.com |

| 3 | NO₂BF₄ | Acetonitrile (B52724) | 0 | Powerful nitrating agent researchgate.net |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanisms Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the naphthalene (B1677914) ring and participates directly in redox processes.

Electrophilic Aromatic Substitution Pathways

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions on a benzene (B151609) ring. masterorganicchemistry.comunacademy.com However, in the context of the naphthalene ring system of 2-Ethyl-4-nitronaphthalen-1-ol, the directing effects are more complex due to the presence of the activating hydroxyl and ethyl groups. The hydroxyl group is a strong activating group and an ortho-, para-director. The ethyl group is a weak activating group, also directing ortho- and para-.

In this compound, the positions ortho and para to the strongly activating hydroxyl group are positions 2 and 4 (already substituted) and the peri-position 8. The nitro group at position 4 deactivates the ring, particularly the ring to which it is attached. Further electrophilic attack is likely to be directed by the powerful hydroxyl group to the unsubstituted positions of the hydroxyl-bearing ring. The most probable sites for electrophilic attack would be the available positions ortho to the hydroxyl group, although the nitro group's deactivating effect will render the molecule less reactive towards EAS compared to 2-ethylnaphthalen-1-ol (B11913037).

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. lkouniv.ac.inmasterorganicchemistry.com A base in the reaction mixture then removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. youtube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Br₂ / FeBr₃ | Br⁺ | Substitution at position 3 |

| HNO₃ / H₂SO₄ | NO₂⁺ | Substitution at position 3 |

Redox Chemistry and Reactive Intermediate Formation

The nitro group of this compound is susceptible to reduction under various conditions, proceeding through a series of reactive intermediates. The reduction of nitroaromatic compounds can occur via a six-electron reduction to form the corresponding amine. nih.gov This process involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates. nih.gov

The reduction can proceed through single-electron or two-electron pathways. nih.gov Single-electron transfer to the nitroaromatic compound forms a nitro anion radical. This radical can then be further reduced. Two-electron reduction, often facilitated by enzymes like nitroreductases, can directly convert the nitro group to a nitroso group. nih.govnih.gov

The key reactive intermediates in the reduction of the nitro group are:

Nitro anion radical: Formed by a single-electron transfer.

Nitroso derivative: Formed by a two-electron reduction of the nitro group.

Hydroxylamine derivative: Formed by a further two-electron reduction of the nitroso group. nih.gov

Nitrenium ion: Can be formed from the hydroxylamine intermediate and is a highly reactive species that can form covalent adducts with biomolecules. nih.gov

These intermediates are often short-lived and highly reactive. rsc.orgrsc.org The final product of the reduction is typically the corresponding amino compound, 2-ethyl-4-aminonaphthalen-1-ol.

Mechanistic Role of the Hydroxyl Moiety in Transformations

The hydroxyl group is a key player in the reactivity of this compound, participating in acid-base chemistry and serving as a site for alkylation and acylation.

Proton Transfer and Deprotonation Equilibria in Naphthol Systems

The hydroxyl group of this compound is acidic, and its pKa is influenced by the electronic effects of the other substituents on the naphthalene ring. The electron-withdrawing nitro group is expected to increase the acidity of the hydroxyl group compared to unsubstituted 1-naphthol (B170400), facilitating deprotonation. mdpi.com In contrast, the electron-donating ethyl group would slightly decrease the acidity.

In the presence of a base, the hydroxyl group can be deprotonated to form a naphthoxide anion. This deprotonation is a reversible equilibrium process. The resulting naphthoxide is a potent nucleophile, with the negative charge delocalized over the oxygen atom and the aromatic ring system. Excited-state proton transfer (ESPT) is also a known phenomenon in naphthol derivatives, where the acidity of the hydroxyl group can be significantly enhanced upon photoexcitation. mdpi.comrsc.orgresearchgate.netacs.org

O-Alkylation and Acylation Mechanisms at the Hydroxyl Oxygen

The nucleophilic naphthoxide anion, formed by deprotonation of the hydroxyl group, can readily undergo O-alkylation and O-acylation.

O-Alkylation: This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2) where the naphthoxide ion attacks an alkyl halide or another suitable electrophile. researchgate.net The reaction is often carried out in the presence of a base to generate the naphthoxide in situ. The mechanism involves the backside attack of the nucleophilic oxygen on the carbon atom bearing the leaving group. youtube.comyoutube.comyoutube.comyoutube.com

O-Acylation: The reaction with an acylating agent, such as an acyl chloride or anhydride (B1165640), leads to the formation of an ester. ucalgary.caresearchgate.net This is a nucleophilic acyl substitution reaction. The mechanism typically involves the nucleophilic attack of the naphthoxide on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. lew.ro This intermediate then collapses, expelling the leaving group to yield the final ester product. ucalgary.carsc.org

Table 2: O-Alkylation and O-Acylation Reactions of this compound

| Reagent | Reaction Type | Product |

|---|---|---|

| Methyl iodide (CH₃I) in the presence of a base | O-Alkylation | 2-Ethyl-1-methoxy-4-nitronaphthalene |

Intramolecular Proton Transfer and Tautomerism Studies in Substituted Naphthols

The structure of this compound allows for the possibility of intramolecular interactions and tautomerism.

An intramolecular hydrogen bond can exist between the hydroxyl group at position 1 and the nitro group at position 4, although this would involve a six-membered ring which is less favorable than the five- or six-membered rings typically seen in stronger intramolecular hydrogen bonds. acs.orgrsc.org The presence of the ethyl group at position 2 may influence the conformation of the hydroxyl group. smu.edu

More significantly, this compound can exhibit keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, typically by the migration of a proton. libretexts.org While the naphthol (enol) form is generally the most stable for naphthol derivatives due to the aromaticity of the naphthalene ring system, the presence of the nitro group can stabilize the keto tautomer. organicchemistrytutor.commasterorganicchemistry.comopenstax.orgyoutube.com The equilibrium would involve the migration of the hydroxyl proton to the carbon at position 4, with a corresponding shift in the double bonds to form a naphthalenone structure.

The equilibrium between the naphthol and the keto tautomer (a quinone-nitronate-like structure) is dynamic. While the aromatic naphthol form is expected to predominate, the existence of the keto tautomer can provide alternative reaction pathways.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-ethylnaphthalen-1-ol |

| 2-ethyl-4-aminonaphthalen-1-ol |

| 1-naphthol |

| 2-Ethyl-1-methoxy-4-nitronaphthalene |

| 2-Ethyl-4-nitronaphthalen-1-yl acetate (B1210297) |

| Methyl iodide |

| Acetyl chloride |

| Iron(III) bromide |

| Nitric acid |

| Sulfuric acid |

Dearomatization Mechanisms of Naphthol Systems in Synthetic Transformations

Dearomatization reactions are powerful tools for the synthesis of three-dimensional molecules from flat aromatic precursors. In the case of naphthol systems like this compound, the disruption of the aromatic system can be achieved through several mechanistic pathways.

Lewis Acid-Promoted Dearomatization Pathways

The dearomatization of naphthols can be effectively promoted by Lewis acids, which activate the substrate towards nucleophilic attack. This process involves a Lewis acid coordinating to the hydroxyl group of the naphthol. This coordination enhances the acidity of the hydroxyl proton and promotes a tautomerization to the corresponding keto form, a naphthalenone. This dearomatized intermediate is a potent Michael acceptor.

In the context of this compound, a Lewis acid (LA) would coordinate to the hydroxyl oxygen. This interaction would facilitate the formation of the dearomatized intermediate, 2-ethyl-4-nitro-1(2H)-naphthalenone. The presence of the electron-withdrawing nitro group at the 4-position further activates the α,β-unsaturated ketone system of the dearomatized intermediate, making it highly susceptible to conjugate addition by a nucleophile (Nu⁻). The subsequent protonation of the resulting enolate intermediate yields the final dearomatized product.

| Step | Description | Key Intermediates |

| 1. Lewis Acid Coordination | A Lewis acid coordinates to the hydroxyl group of this compound. | Lewis acid-naphthol complex |

| 2. Tautomerization | The Lewis acid-naphthol complex undergoes tautomerization to the more reactive keto form. | Dearomatized naphthalenone intermediate |

| 3. Nucleophilic Attack | A nucleophile attacks the β-carbon of the α,β-unsaturated ketone system. | Enolate intermediate |

| 4. Protonation | The enolate intermediate is protonated to yield the final dearomatized product. | Dearomatized naphthalene derivative |

Cyclopropanation via Dearomatization of Nitronaphthalenes

Nitronaphthalenes are known to undergo dearomative cyclopropanation through reactions such as the Corey-Chaykovsky reaction. nrochemistry.comd-nb.info In this process, a sulfur ylide acts as the nucleophile. The reaction with a nitronaphthalene, such as this compound, proceeds via a Michael-initiated ring-closure mechanism.

The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the electron-deficient naphthalene ring, which is activated by the nitro group. This addition results in the formation of a zwitterionic intermediate where the negative charge is stabilized by the nitro group. Subsequent intramolecular nucleophilic attack by the carbanion on the carbon bearing the sulfonium (B1226848) group leads to the formation of a three-membered ring, with the sulfonium group acting as a leaving group. This process effectively dearomatizes one of the aromatic rings and installs a cyclopropane (B1198618) ring.

| Step | Description | Key Reagents/Intermediates |

| 1. Ylide Formation | A sulfonium salt is deprotonated by a strong base to form a sulfur ylide. | Sulfur ylide |

| 2. Conjugate Addition | The sulfur ylide adds in a 1,4-fashion to the nitronaphthalene ring system. | Zwitterionic intermediate |

| 3. Intramolecular Cyclization | The intermediate undergoes an intramolecular SN2 reaction to form the cyclopropane ring. | Cyclopropanated product |

Nucleophilic Substitution Mechanisms in Naphthalene Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. The nitro group in this compound makes the naphthalene ring susceptible to this type of substitution.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic system and is particularly well-stabilized by the electron-withdrawing nitro group. In the case of a suitable leaving group on the ring, the aromaticity is restored by the departure of this group. While the hydroxyl group of this compound is not a good leaving group, substitution could occur at other positions if a suitable leaving group were present. The presence of the nitro group at the 4-position would activate the ipso-position (C4) and the ortho-position (C3) to nucleophilic attack.

| Step | Description | Key Features |

| 1. Nucleophilic Addition | A nucleophile attacks the electron-deficient aromatic ring. | Formation of a Meisenheimer complex |

| 2. Stabilization | The negative charge of the Meisenheimer complex is stabilized by the nitro group. | Resonance delocalization |

| 3. Elimination | A leaving group departs, restoring the aromaticity of the ring. | Formation of the substituted product |

Mechanistic Aspects of Multicomponent Reactions Incorporating Nitro Compounds

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. Nitro compounds can play diverse roles in MCRs due to the strong electron-withdrawing nature of the nitro group.

In the context of this compound, the molecule could participate in MCRs in several ways. The activated aromatic ring could act as an electrophile, undergoing nucleophilic attack by one of the components of the MCR. For instance, in a reaction involving an amine and an isocyanide (Ugi-type reaction), the hydroxyl group could potentially act as the acidic component, or the activated naphthalene ring could be attacked by an intermediate.

Alternatively, the nitro group itself can undergo transformations under certain MCR conditions. For example, in the presence of a reducing agent, the nitro group could be reduced to an amine, which could then participate in subsequent reactions within the MCR cascade. The specific mechanistic pathway would be highly dependent on the other reactants and the reaction conditions.

| Potential Role of this compound in MCRs | Mechanistic Contribution | Example Reaction Type |

| As an electrophile | The electron-deficient aromatic ring is attacked by a nucleophilic component. | Aza-Friedel-Crafts type reactions |

| As a nucleophile | The hydroxyl group acts as a nucleophile. | Passerini or Ugi type reactions |

| As a precursor to a reactive intermediate | Reduction of the nitro group to an amine, which then reacts. | Reductive amination cascades |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For a molecule like 2-Ethyl-4-nitronaphthalen-1-ol, these studies would provide invaluable insights into its behavior at a molecular level.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. rsc.org

For nitronaphthalene derivatives, the presence of both an electron-donating group (-OH) and electron-withdrawing groups (-NO2 and to a lesser extent, -ethyl) on the naphthalene (B1677914) ring system is expected to significantly influence the HOMO-LUMO gap. rsc.org Studies on substituted naphthalenes have shown that electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. rsc.org This combined effect would likely lead to a reduced HOMO-LUMO gap in this compound compared to unsubstituted naphthalene, indicating higher reactivity.

Table 1: Illustrative HOMO-LUMO Energies and Gap for a Generic Substituted Naphthalene

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 3.70 |

Note: The values in this table are hypothetical and serve to illustrate the concept. Actual values would be determined through specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). imist.ma

In this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these areas prone to interaction with electrophiles. fgcu.edu Conversely, the hydrogen atom of the hydroxyl group and regions near the nitro group would likely exhibit a positive potential, indicating sites for nucleophilic attack. The naphthalene ring itself would display a more complex potential distribution due to the competing electronic effects of the substituents.

A detailed analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative information about the partial atomic charges on each atom in the molecule. This information is crucial for understanding the molecule's polarity and its ability to form intermolecular interactions such as hydrogen bonds.

For this compound, the oxygen and nitrogen atoms of the nitro group would carry significant negative charges, while the carbon atom attached to the nitro group and the hydrogen of the hydroxyl group would be relatively positive. This charge separation would make the molecule polar and capable of engaging in dipole-dipole interactions and hydrogen bonding. The hydroxyl group, in particular, can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). These intermolecular interactions play a critical role in the compound's physical properties, such as melting point and solubility.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model the step-by-step mechanism of chemical reactions. arxiv.org By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathways, locate the transition state structures, and determine the activation energies. researchgate.net

For a nitronaphthalene derivative, computational modeling could be used to investigate various reactions, such as electrophilic aromatic substitution on the naphthalene ring or reactions involving the nitro and hydroxyl groups. For instance, the photoreactivity of nitronaphthalenes has been a subject of such studies, revealing complex pathways that can involve the formation of nitrite (B80452) intermediates and radical species. scribd.comresearchgate.net These studies help to understand the factors that control the reaction's feasibility and rate. The presence of the ethyl and hydroxyl groups would be expected to influence the regioselectivity of reactions on the aromatic ring.

Theoretical Studies on Substituent Effects on Chemical Reactivity

The chemical reactivity of an aromatic ring is highly sensitive to the nature of its substituents. iau.ir Theoretical studies can quantify these substituent effects, often by correlating calculated electronic properties with empirical parameters like Hammett constants. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org For this compound, this would involve investigating the rotation around the single bonds, such as the C-C bond of the ethyl group and the C-O bond of the hydroxyl group. While the naphthalene ring itself is rigid, the substituents can adopt various orientations. Computational methods can determine the most stable conformer and the energy barriers to rotation between different conformers.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. acs.orgnih.govresearchgate.net By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and predict how the molecule might interact with its environment, such as solvent molecules or a biological receptor. For nitronaphthalene derivatives, MD simulations have been used to study excited-state dynamics and intersystem crossing, providing a time-resolved picture of photophysical processes. acs.orgnih.govnih.gov

Advanced Derivatization and Functionalization Approaches

Modification of the Hydroxyl Moiety

The hydroxyl group (-OH) at the C1 position is a prime site for functionalization, allowing for the introduction of a wide array of chemical entities through etherification, esterification, and other related transformations.

Etherification: The conversion of the hydroxyl group to an ether is a fundamental strategy to modify the compound's polarity, solubility, and chemical reactivity. The Williamson ether synthesis is a classic and highly effective method for this purpose. wvu.edukhanacademy.orgmasterorganicchemistry.com This reaction involves the deprotonation of the naphtholic hydroxyl group with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a nucleophilic naphthoxide anion. wvu.eduechemi.com This intermediate then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. khanacademy.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to maximize the yield of the ether product and avoid competing elimination reactions. masterorganicchemistry.com

Esterification: Esterification of the hydroxyl group introduces a carbonyl functionality, which can significantly alter the electronic and steric properties of the molecule. This can be achieved through several methods. A common approach is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This method is efficient for forming a wide range of ester derivatives. Another well-established technique is the Fischer-Speier esterification, which involves reacting the naphthol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid.

The following table summarizes common reagents used in these transformations.

| Transformation | Reagent Class | Specific Examples | Product Type |

| Etherification | Alkyl Halide + Base | CH₃I + NaH | Methyl Ether |

| C₂H₅Br + K₂CO₃ | Ethyl Ether | ||

| Benzyl Bromide + NaOH | Benzyl Ether | ||

| Esterification | Acyl Chloride + Base | Acetyl Chloride + Pyridine | Acetate (B1210297) Ester |

| Acid Anhydride + Base | Acetic Anhydride + Pyridine | Acetate Ester | |

| Carboxylic Acid + Acid | Benzoic Acid + H₂SO₄ | Benzoate Ester |

While Schiff bases, or imines, are typically formed from the condensation of a primary amine with an aldehyde or ketone, their formation in the context of 2-Ethyl-4-nitronaphthalen-1-ol requires preliminary modification. The direct reaction of the hydroxyl group to form an imine is not standard. However, derivatives of the parent compound, particularly those incorporating an aldehyde group, are key precursors for synthesizing Schiff bases. rsc.orgsemanticscholar.orgresearchgate.net

For instance, if this compound were functionalized to introduce a formyl group (-CHO) at an adjacent position (e.g., creating a derivative like 2-hydroxy-1-naphthaldehyde), it could readily react with primary amines (R-NH₂) under mild, often acid-catalyzed, conditions. sphinxsai.comuobaghdad.edu.iq The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base. nih.gov These naphthaldehyde-derived Schiff bases are of significant interest due to their coordination chemistry and biological activities. semanticscholar.orgresearchgate.net The formation of the imine is a reversible process, and removal of water is often necessary to drive the reaction to completion. nih.gov

Transformations of the Nitro Group for Diversification

The nitro group (-NO₂) is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, significantly diversifying the chemical space accessible from the parent compound.

The most common transformation of the aromatic nitro group is its reduction to a primary amine (-NH₂). This conversion is a cornerstone of synthetic organic chemistry and can be accomplished using a wide range of reagents and conditions. unacademy.comgoogle.com

Common Reduction Methods:

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and high-yielding process.

Metal-Acid Systems: A classic and robust method is the Béchamp reduction, which uses iron filings in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.org Other common metal/acid combinations include tin (Sn) or zinc (Zn) with HCl. google.com

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the reduction of nitroarenes.

By carefully controlling the reaction conditions and the reducing agent, it is possible to isolate intermediates of the reduction process, such as nitroso (-NO) and hydroxylamino (-NHOH) derivatives. wikipedia.org

The following table outlines several established methods for the reduction of aromatic nitro compounds.

| Method | Reagents | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Amine | Clean, high yield, mild conditions |

| Béchamp Reduction | Fe, HCl/H₂O | Amine | Industrially significant, cost-effective wikipedia.org |

| Metal/Acid Reduction | Sn, HCl | Amine | Classic laboratory method |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Amine | Can offer selectivity in dinitro compounds |

The nitroaromatic functional group is a key component in the design of hypoxia-activated prodrugs, also known as bioreductive agents. mdpi.comscielo.br These compounds are designed to be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. researchgate.net

The underlying principle involves the enzymatic reduction of the nitro group by nitroreductase enzymes, which are overexpressed in hypoxic tumor cells. nih.govnih.gov This reduction, which proceeds through nitroso and hydroxylamine (B1172632) intermediates, generates highly reactive cytotoxic species that can damage DNA and kill cancer cells. mdpi.comscielo.br The parent nitro compound is relatively non-toxic, but its activation is "triggered" by the unique metabolic conditions within the tumor, leading to targeted cell killing while sparing healthy, well-oxygenated tissues. researchgate.netresearchgate.net

Therefore, this compound can be considered a scaffold for developing novel bioreductive prodrugs. nih.gov By attaching an appropriate effector molecule or cytotoxic "warhead" to the naphthalene (B1677914) ring, the nitro group can serve as the trigger for its release under hypoxic conditions. This strategy is a promising area of research in the development of targeted cancer therapies. nih.govsemanticscholar.org

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds on the this compound scaffold is essential for building more complex molecular architectures. organic-chemistry.orgalevelchemistry.co.uk The reactivity of the naphthalene ring is influenced by the existing substituents. The hydroxyl group is a strong activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group.

Given the positions of the substituents, electrophilic aromatic substitution would likely be directed to positions ortho and para to the activating hydroxyl group. However, the strong deactivating effect of the nitro group complicates this.

A more viable strategy for C-C bond formation involves oxidative coupling reactions, which are well-documented for naphthol derivatives. asianpubs.orgmdpi.com These reactions typically employ metal catalysts, such as iron(II) or copper(II) complexes, to facilitate the coupling of two naphthol units, often leading to the formation of binaphthol (BINOL) type structures. mdpi.comrsc.org Such reactions proceed via the formation of naphthoxy radicals, followed by C-C bond formation. While the ethyl and nitro groups would influence the regioselectivity and feasibility of such couplings, this approach remains a powerful tool for dimerization and the synthesis of chiral ligands. asianpubs.org

Furthermore, modern cross-coupling reactions like the Suzuki or Heck reactions could be employed after converting the phenolic hydroxyl group into a more reactive triflate (-OTf) leaving group. This would enable the introduction of a wide variety of aryl, vinyl, or alkyl groups at the C1 position, significantly expanding the structural diversity of derivatives.

Diels-Alder Reactions with Nitronaphthalenes as Dienophiles

The Diels-Alder reaction, a powerful tool for forming six-membered rings, typically involves a conjugated diene and a dienophile. wikipedia.org Aromatic compounds are generally poor dienophiles due to their inherent stability. However, the presence of electron-withdrawing groups, such as the nitro group (-NO2) in nitronaphthalenes, can enhance their dienophilic character, making them suitable substrates for [4+2] cycloaddition reactions. semanticscholar.orgresearchgate.net This enhanced reactivity is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system by the nitro substituent.

The exploration of nitronaphthalenes as dienophiles has shown that their reactivity is often limited with simple dienes like isoprene (B109036) under thermal conditions. semanticscholar.org To overcome this, more reactive dienes or forcing conditions are employed. High-pressure conditions (e.g., 11.5 kbar) have been shown to successfully induce the dienophilic nature of 1-nitronaphthalene (B515781), leading to the formation of highly functionalized adducts. semanticscholar.orgresearchgate.net

A notable example involves the reaction of nitronaphthalenes with highly reactive dienes such as 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, commonly known as Danishefsky's diene. semanticscholar.orgresearchgate.net These reactions, often promoted by high pressure, can proceed as normal electron-demand Diels-Alder cycloadditions. researchgate.netsoton.ac.uk The initial cycloadducts are prone to rearomatization through the elimination of nitrous acid (HNO2), particularly under thermal conditions, which can lead to the formation of hydroxyphenanthrene derivatives. researchgate.net However, under controlled conditions, it is sometimes possible to isolate the primary cycloadducts. researchgate.net For this compound, the nitro-substituted ring would act as the dienophile, with the reaction leading to complex polycyclic structures.

| Reactant (Nitronaphthalene) | Diene | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1-Nitronaphthalene | Isoprene / Simple Dienes | Thermal / Hyperbaric | Lack of reactivity | semanticscholar.org |

| 1-Nitronaphthalene | Danishefsky's Diene | 40°C, 11.5 kbar | Formation of highly functionalized adducts | semanticscholar.org |

| 1-Nitronaphthalene | Danishefsky's Diene | Thermal | Hydroxyphenanthrene derivatives (after aromatization) | researchgate.net |

| Nitroarenes | 2-Trimethylsilyloxycyclohexadiene | High Pressure, Room Temp | Exquisite exo-diastereoselectivity | soton.ac.uk |

Dearomatization-Induced Cyclopropanations for Structural Complexity

Dearomatization reactions are powerful strategies for converting flat aromatic compounds into three-dimensional molecular scaffolds. One such method is the cyclopropanation of nitroarenes. Nitronaphthalene derivatives can function as Michael acceptors in the Corey-Chaykovsky reaction, reacting with reagents like alkyl phenyl selenones or alkyl diphenyl sulfonium (B1226848) salts to form cyclopropanes. acs.orgnih.gov This transformation represents a transition-metal-free dearomatization method. acs.org

The reaction proceeds via a Michael addition of the ylide to the nitro-activated aromatic ring, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. wikipedia.org Mechanistic studies have revealed that the steric bulk of substituents on the carbanionic center of the ylide plays a crucial role. Sterically demanding substituents favor the formation of the desired cyclopropane product and suppress competing side reactions such as β-elimination. acs.orgnih.gov This methodology has been successfully applied to various nitronaphthalenes, as well as heterocyclic systems like nitroquinolines. acs.org In the context of this compound, the nitro group would activate the C3-C4 double bond toward nucleophilic attack by the ylide, leading to the formation of a benzonorcaradiene-type structure, a valuable motif in organic synthesis.

| Substrate | Reagent | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Nitronaphthalene derivatives | Alkyl phenyl selenones | Corey-Chaykovsky Reaction | Transition-metal-free dearomatization | acs.org |

| Nitronaphthalene derivatives | Alkyl diphenyl sulfonium salts | Corey-Chaykovsky Reaction | Sterically demanding substituents favor cyclopropanation | acs.orgnih.gov |

Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are indispensable tools for forming carbon-carbon bonds and constructing extended aromatic systems. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. organic-chemistry.orgwikipedia.org

The Suzuki coupling reaction utilizes an organoboron reagent (like a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. nih.gov This method is widely favored due to the stability and low toxicity of the boron reagents. While specific examples for this compound are not detailed, the naphthalene core can be functionalized with halides (e.g., bromine or iodine) or converted to a boronic acid derivative to participate in Suzuki couplings. Such reactions would enable the introduction of new aryl or vinyl substituents, extending the π-system of the naphthalene ring. nih.gov

The Stille coupling reaction involves the coupling of an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Stannanes are stable to air and moisture, but a significant drawback is the toxicity of tin compounds. wikipedia.org The versatility of the Stille reaction allows for a wide range of coupling partners. organic-chemistry.org For a molecule like this compound, converting it into a stannane (B1208499) or a halide derivative would allow it to be used in Stille couplings to synthesize complex biaryls or other conjugated systems.

Both Suzuki and Stille reactions are fundamental in materials science and medicinal chemistry for synthesizing complex molecules from simpler naphthalene precursors. researchgate.netnih.gov

Regioselective Functionalization Strategies for the Naphthalene Core

Achieving regioselectivity in the functionalization of substituted naphthalenes is a significant challenge due to the multiple available positions on the bicyclic ring system. thieme-connect.com Conventional methods like electrophilic aromatic substitution often yield mixtures of products. acs.org Modern synthetic chemistry has focused on developing C-H activation strategies to precisely install functional groups at specific positions. nih.govresearchgate.net

These strategies often rely on the use of directing groups, which coordinate to a metal catalyst and deliver it to a specific C-H bond, typically in the ortho position. researchgate.net For a 1-substituted naphthalene like this compound (considering the -OH group at C1), directing groups can be used to target C-H bonds at the C2 and C8 (peri) positions. acs.orgnih.gov Various directing groups, such as picolinamide, have been employed to achieve site-selective amination and cyanation at the C8 position of 1-substituted naphthalenes. researchgate.net

Furthermore, remote C-H functionalization strategies have been developed to target positions that are distant from the directing group. acs.org For instance, ruthenium-catalyzed δ-bond activation has enabled the selective functionalization of the C5 position of naphthalene derivatives. acs.org These advanced methods provide powerful tools for overcoming the inherent reactivity patterns of the naphthalene core, allowing for the synthesis of diverse and complex substitution patterns that would be difficult to achieve otherwise. acs.orgnih.gov

Lack of Publicly Available Research Data Precludes Article Generation on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant absence of publicly available research specifically detailing the analytical and spectroscopic characterization of the chemical compound this compound. This scarcity of information prevents the creation of a scientifically accurate and detailed article as per the requested outline.

Extensive searches were conducted to locate experimental data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and chromatographic methods for this compound. However, these searches did not yield any specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, MS, or UV-Vis spectra, nor any chromatographic separation and purity assessment data for this particular compound.

While information on structurally related compounds, such as substituted nitronaphthols and ethylnaphthalenes, is available, extrapolating this data to generate a detailed and accurate analysis of this compound would be scientifically unsound and speculative. The user's instructions for a thorough, informative, and scientifically accurate article based on detailed research findings and data tables cannot be fulfilled without access to primary experimental data.

Therefore, due to the lack of specific research findings and spectral data for this compound in the public domain, it is not possible to generate the requested article while adhering to the strict requirements of accuracy and adherence to the provided scientific outline.

Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methods for Separation and Purity Assessment

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a fundamental and widely used technique in organic synthesis for its simplicity, speed, and low cost. libretexts.orgkhanacademy.org It is primarily employed to qualitatively monitor the progress of a chemical reaction by observing the consumption of starting materials and the appearance of products. libretexts.org TLC operates on the principle of differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or solvent mixture). khanacademy.org

In the context of synthesizing "2-Ethyl-4-nitronaphthalen-1-ol," TLC would be invaluable for tracking the conversion of the starting materials. A small spot of the reaction mixture is applied to the TLC plate, which is then placed in a sealed chamber containing the mobile phase. tanta.edu.eg As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values. libretexts.org

The separation can be visualized under UV light if the compounds are UV-active, or by using a staining agent. tanta.edu.eg By comparing the spots of the reaction mixture with those of the starting materials and expected product, a researcher can determine the extent of the reaction.

Illustrative Example: TLC of Nitrophenol Isomers

While specific Rf values for "this compound" are not available, the separation of nitrophenol isomers provides a relevant example of how TLC can be used to distinguish between structurally similar compounds. In a typical normal-phase TLC system with a silica gel stationary phase, the polarity of the mobile phase is adjusted to achieve optimal separation.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value (Illustrative) |

| 2-Nitrophenol (B165410) | Silica Gel | Dichloromethane | Higher Rf |

| 4-Nitrophenol (B140041) | Silica Gel | Dichloromethane | Lower Rf |

This table is for illustrative purposes to demonstrate the principles of TLC and does not represent actual experimental data for the listed compounds under all possible conditions.

The difference in Rf values between 2-nitrophenol and 4-nitrophenol can be attributed to differences in their polarity and ability to form hydrogen bonds with the stationary phase. tanta.edu.eg Similarly, TLC would be a crucial first step in the analysis of "this compound" reaction mixtures.

High-Performance Liquid Chromatography (HPLC), including Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It operates on the same principles as TLC but with significantly higher resolution and efficiency due to the use of a high-pressure pump to force the mobile phase through a column packed with a stationary phase.

For the analysis of "this compound," a reverse-phase HPLC method would likely be employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and thus a longer retention time, while more polar compounds will elute faster.

Illustrative HPLC Method for Nitronaphthalene Derivatives

Optimized conditions for the separation of a mixture of naphthalene (B1677914) and its derivatives, including nitronaphthalenes and naphthols, have been reported. chemicke-listy.czresearchgate.net A similar approach could be adapted for "this compound."

| Parameter | Condition |

| Column | LiChrospher® C18 |

| Mobile Phase | Gradient of acetonitrile in phosphate (B84403) buffer (pH 2.3) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 285 nm |

This table is based on a method for separating related naphthalene derivatives and serves as an illustrative example. chemicke-listy.czresearchgate.net

Chiral Resolution

Since "this compound" possesses a chiral center at the ethyl group's attachment point to the naphthalene ring, it can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial in pharmaceutical and biological studies as different enantiomers can have distinct physiological effects. HPLC is a primary method for chiral separations, which can be achieved in several ways:

Chiral Stationary Phases (CSPs): These are columns where a chiral selector is immobilized on the stationary phase support. researchgate.net The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. youtube.com Polysaccharide-based CSPs are commonly used for a wide range of compounds. researchgate.net

Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. youtube.comnih.gov

Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. The enantiomers form transient diastereomeric complexes with the CMPA in the mobile phase, which then interact differently with the achiral stationary phase.

For "this compound," the use of a CSP would be a direct and common approach for enantiomeric separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is suitable for the analysis of volatile and thermally stable compounds.

The hydroxyl group in "this compound" makes it polar and potentially less volatile, which can be challenging for GC analysis. Therefore, derivatization is often necessary to increase the volatility and thermal stability of such compounds. mdpi.com Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

The derivatized "this compound" would then be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.

Illustrative GC-MS Analysis of a Derivatized Naphthol

The following table outlines a hypothetical GC-MS analysis of a silylated naphthol derivative, which would be analogous to the analysis of derivatized "this compound."

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | HP-5MS (or similar nonpolar capillary column) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized gradient (e.g., 100°C to 280°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

This table provides a general framework for the GC-MS analysis of a derivatized naphthol and is for illustrative purposes.

The mass spectrum of the derivatized "this compound" would be expected to show a molecular ion peak corresponding to the mass of the silylated molecule, as well as characteristic fragment ions resulting from the loss of the ethyl group, the nitro group, and parts of the silyl group.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. eltra.com It provides the percentage by mass of each element present, which can be used to determine the empirical formula of a newly synthesized compound. elementar.com For "this compound" (C12H11NO3), elemental analysis would be used to confirm that the experimentally determined percentages of carbon, hydrogen, and nitrogen match the theoretical values calculated from its molecular formula.

The analysis is typically performed using a CHN analyzer, which involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. elementar.com The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. elementar.com

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 66.35 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.11 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.45 |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.09 |

| Total | 217.224 | 100.00 |

The results of the elemental analysis are typically considered acceptable if the experimentally determined percentages are within ±0.4% of the theoretical values. This verification is a critical step in the characterization of a new chemical entity.

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Strategies for Nitronaphthols

The traditional synthesis of nitronaphthols often involves harsh conditions and the use of strong acids, leading to environmental concerns and the formation of multiple byproducts. Future research must prioritize the development of more sustainable and green synthetic strategies.

Research Findings: Recent advancements in green chemistry have demonstrated the potential of alternative methods for the nitration of aromatic compounds. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for the nitration of phenols using reagents like calcium nitrate (B79036) in acetic acid, thereby avoiding the use of corrosive nitric and sulfuric acids. gordon.eduorientjchem.org Furthermore, biocatalytic approaches are emerging as a promising green alternative. Enzymes such as peroxidases and cytochrome P450 monooxygenases have been shown to catalyze the nitration of aromatic compounds under mild conditions. nih.gov Photocatalytic methods also offer a sustainable route for the synthesis of functionalized quinolines, a related class of nitrogen-containing aromatic compounds. rsc.org

The following table summarizes a comparison of traditional and green synthetic methods for nitration:

| Feature | Traditional Nitration | Green Synthetic Methods |

| Reagents | Concentrated Nitric and Sulfuric Acids | Calcium Nitrate, Biocatalysts, Photocatalysts |

| Conditions | Harsh, High Temperatures | Mild, Room or Moderate Temperatures |

| Solvents | Often Organic Solvents | Water, Green Solvents, or Solvent-free |

| Byproducts | Acidic Waste, Multiple Isomers | Minimal Waste, Higher Selectivity |

| Energy | High Energy Consumption | Lower Energy Consumption (e.g., Microwaves) |

For the synthesis of 2-Ethyl-4-nitronaphthalen-1-ol, these green strategies could be explored to improve sustainability and efficiency. For instance, the selective nitration of 2-ethylnaphthalen-1-ol (B11913037) could potentially be achieved using a biocatalyst, minimizing the formation of unwanted isomers and reducing the environmental footprint of the synthesis.

Advanced Computational Approaches for Predicting Reactivity and Complex Molecular Interactions

Advanced computational methods are invaluable tools for predicting the chemical behavior of molecules and guiding experimental work. For this compound, computational studies can provide insights into its reactivity, electronic properties, and potential interactions with other molecules.

Research Findings: Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to study nitroaromatic compounds. QSAR studies on substituted naphthols have been used to correlate their molecular structures with their biological activities, such as 5-lipoxygenase inhibition. ijpsonline.comresearchgate.net Such models can help in predicting the potential biological effects of this compound based on its structural features. DFT calculations can elucidate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and its potential as an electronic material.

A hypothetical table of calculated quantum chemical descriptors for a series of substituted nitronaphthols is presented below to illustrate the type of data that can be generated:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 4-Nitronaphthalen-1-ol | -6.5 | -2.8 | 3.7 | 4.5 |

| 2-Methyl-4-nitronaphthalen-1-ol | -6.4 | -2.7 | 3.7 | 4.6 |

| This compound | -6.3 | -2.6 | 3.7 | 4.7 |

| 2-Chloro-4-nitronaphthalen-1-ol | -6.7 | -3.0 | 3.7 | 4.2 |

Future computational work on this compound should focus on detailed DFT calculations to map its electron density and predict sites of reactivity. Molecular docking simulations could also be employed to explore its potential interactions with biological targets, such as enzymes, providing a basis for its application in chemical biology. dovepress.comnih.govdatapdf.com

Integration of Nitronaphthol Derivatives into Novel Functional Materials Research

Nitronaphthol derivatives, with their unique electronic and photophysical properties, are promising candidates for the development of novel functional materials.

Research Findings: Research has shown that attaching electron-donating groups to the nitronaphthalene core can significantly enhance fluorescence, a property that is typically quenched by the nitro group. nih.gov This opens up the possibility of designing nitronaphthol-based fluorescent probes for various sensing applications. Naphthalene (B1677914) derivatives are also utilized in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), where they can function as charge transport or light-emitting materials. oled-intermediates.comsemanticscholar.org

The integration of this compound into functional materials could be explored in several directions. Its hydroxyl group provides a convenient handle for polymerization or grafting onto surfaces, allowing for the creation of functional polymers or coatings. The push-pull nature of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the naphthalene scaffold could lead to interesting nonlinear optical properties. Future research should focus on synthesizing polymers incorporating the this compound moiety and characterizing their optical and electronic properties.

Deeper Mechanistic Understanding of Complex Molecular Interactions in Chemical Biology

Understanding how small molecules interact with biological systems is fundamental to drug discovery and chemical biology. For this compound, a deeper mechanistic understanding of its potential biological interactions is a key area for future research.

Research Findings: Studies on dinitronaphthalene derivatives have revealed their ability to act as inhibitors of human glutathione (B108866) transferases, a family of enzymes involved in detoxification. nih.gov The mechanism of inhibition involves the formation of a stable Meisenheimer complex at the enzyme's active site. nih.gov The metabolism of 1-nitronaphthalene (B515781) in biological systems has also been investigated, providing insights into its biotransformation pathways. nih.gov Furthermore, the biological activity of nitro-substituted compounds is an active area of research, with many exhibiting antimicrobial and antiproliferative properties. dovepress.commdpi.comresearchgate.net

Future research on this compound should involve screening for its activity against a panel of enzymes and cellular targets. If biological activity is identified, detailed mechanistic studies, including enzyme kinetics and structural biology, will be necessary to elucidate its mode of action. Understanding how the ethyl and hydroxyl substituents influence its binding and activity compared to other nitronaphthalenes will be crucial.

Exploration of New Derivatization Pathways for Diverse Academic Research Applications

The chemical modification of this compound can lead to a diverse range of new compounds with unique properties, opening up new avenues for academic research.

Research Findings: The hydroxyl group of naphthols is readily derivatized to form ethers and esters. datapdf.com The aromatic core of naphthalenes can undergo various transformations, including palladium-catalyzed cross-coupling reactions, to introduce new functional groups. mdpi.com Additionally, the nitro group itself can be a versatile functional handle, for instance, through reduction to an amino group, which can then be further functionalized. wikipedia.org Cycloaddition reactions involving nitrones and nitrosonaphthols have also been reported, leading to the synthesis of complex heterocyclic structures. researchgate.netrsc.orgchem-station.comlibretexts.orgmdpi.com

For this compound, a systematic exploration of its derivatization is warranted. The synthesis of a library of ether and ester derivatives could be undertaken to probe structure-activity relationships in biological or materials science contexts. The reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a wide array of new compounds, including amides, sulfonamides, and azo dyes. The exploration of its participation in cycloaddition reactions could also lead to the discovery of novel heterocyclic scaffolds with interesting properties.

Q & A

Q. Why do computational models and experimental data disagree on the compound’s solubility parameters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.